molecular formula C10H22Cl2N2 B2356146 (1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286273-42-4

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2356146
CAS No.: 1286273-42-4
M. Wt: 241.2
InChI Key: UYIAFDRCGBYDLG-HIZJWYRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its cyclohexane ring substituted with a cyclopropylmethyl group and two amine groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,4-diamine.

    Cyclopropylmethylation: The cyclohexane-1,4-diamine undergoes a cyclopropylmethylation reaction. This step involves the reaction of cyclohexane-1,4-diamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropylmethyl group provides steric hindrance, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • trans-1,4-Diaminocyclohexane
  • 1,3-Cyclohexanebis(methylamine)
  • 1,2-Diaminocyclohexane

Uniqueness

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-N-(cyclopropylmethyl)cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;;/h8-10,12H,1-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIAFDRCGBYDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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